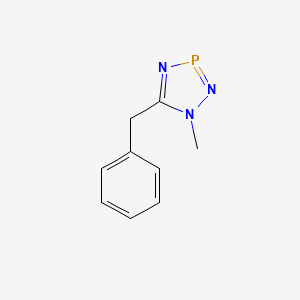
5-Benzyl-1-methyl-1H-1,2,4,3-triazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-methyl-1H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-methyl-1H-1,2,4,3-triazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl azide with a phosphorus-containing reagent under specific conditions to form the triazaphosphole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-methyl-1H-1,2,4,3-triazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Benzyl-1-methyl-1H-1,2,4,3-triazaphosphole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-1-methyl-1H-1,2,4,3-triazaphosphole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, making it useful in catalysis. Additionally, its unique structure allows it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound shares a similar triazole ring structure but lacks the phosphorus atom.
1-Benzyl-1H-1,2,3-benzotriazole-5-carbonitrile: Another triazole derivative with different substituents.
Uniqueness
5-Benzyl-1-methyl-1H-1,2,4,3-triazaphosphole is unique due to the presence of the phosphorus atom in its ring structure. This feature imparts distinct chemical properties, such as the ability to form stable coordination complexes with metals and participate in unique chemical reactions. These properties make it valuable in various applications, from catalysis to medicinal chemistry .
Properties
CAS No. |
61821-63-4 |
|---|---|
Molecular Formula |
C9H10N3P |
Molecular Weight |
191.17 g/mol |
IUPAC Name |
5-benzyl-1-methyl-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C9H10N3P/c1-12-9(10-13-11-12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
KMERXSHNWGCDKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NP=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















